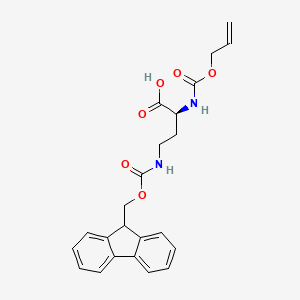

N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the specific synthesis process for “N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide” is not detailed in the search results, thiophene derivatives are typically synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Aplicaciones Científicas De Investigación

Nucleophilic Behavior and Catalysis

Nucleophilic behaviour of morpholinoenamines, including compounds related to N-(2-(1-(thiophen-2-yl)cyclopentanecarboxamido)phenyl)picolinamide, shows versatile reactivity with various electrophiles, indicating its potential in catalysis and synthetic organic chemistry applications (Ferri, Pitacco, & Valentin, 1978).

Anticancer Complexes

Research on organometallic osmium and ruthenium anticancer complexes, involving derivatives of picolinamide, demonstrates contrasting cell cytotoxicity based on the binding mode adopted by picolinamide derivatives. This suggests its potential use in developing targeted anticancer therapies (van Rijt et al., 2009).

Interaction with Iridium

The interaction of N-(aryl)picolinamides with iridium, involving N-H and C-H bond activations, highlights the chemical versatility and potential applications of picolinamide derivatives in the development of new metal-organic frameworks and catalytic systems (Dasgupta, Tadesse, Blake, & Bhattacharya, 2008).

Positron Emission Tomography (PET) Radioligand Development

A study on the synthesis and evaluation of an 18F-labeled PET radioligand for metabotropic glutamate receptor subtype 4 (mGlu4) using picolinamide derivatives demonstrates the compound's utility in the development of diagnostic tools for neurological diseases (Kil et al., 2014).

Synthetic Methodologies and Drug Development

A comprehensive study on the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide highlights the compound's importance as an intermediate for the synthesis of biologically active compounds. This reflects its significance in facilitating drug development and synthesis of novel therapeutic agents (Xiong et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[(1-thiophen-2-ylcyclopentanecarbonyl)amino]phenyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-20(18-10-3-6-14-23-18)24-16-8-1-2-9-17(16)25-21(27)22(12-4-5-13-22)19-11-7-15-28-19/h1-3,6-11,14-15H,4-5,12-13H2,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIYYZIWQLTDTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-butyl-3-[4-chloro-2-(pyrrolidin-1-yl)-1,3-thiazol-5-yl]-2-cyanoprop-2-enamide](/img/structure/B2689466.png)

![tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2689470.png)

![Chromeno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2689476.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2689479.png)

![1-Methoxy-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2689480.png)

![7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2689481.png)

![3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689483.png)

![Methyl 5-chloro-2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B2689484.png)